molecular formula C12H17N3 B8343128 2-(Hexylamino)isonicotinonitrile CAS No. 501378-54-7

2-(Hexylamino)isonicotinonitrile

Cat. No.: B8343128
CAS No.: 501378-54-7
M. Wt: 203.28 g/mol
InChI Key: WWYQFOJDJSQSHF-UHFFFAOYSA-N
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Description

2-(Hexylamino)isonicotinonitrile is a chemical compound with the molecular formula C12H17N3 and a molecular weight of 203.29 g/mol. It belongs to a class of substituted isonicotinonitriles, which are of significant interest in medicinal chemistry and drug discovery. Compounds with similar structures, such as 2-(ethyl(methyl)amino)isonicotinonitrile and 2-(propylamino)isonicotinonitrile, are documented in chemical databases, indicating a research focus on amino-substituted derivatives at the 2-position of the isonicotinonitrile scaffold . The hexylamino chain in this molecule suggests potential for enhanced lipophilicity compared to shorter-chain analogs. This structural feature is often explored to improve cell membrane permeability and pharmacokinetic properties in the development of active pharmaceutical ingredients (APIs). Related compounds have been investigated in patent literature for various therapeutic applications, including use as anti-cancer agents, highlighting the research value of this chemical family . As a building block, this compound can be used in further chemical synthesis, such as the development of more complex molecules like diaryl ethers, which have been studied as opioid receptor antagonists for potential treatment of conditions like obesity . The compound must be handled by qualified professionals in a controlled laboratory setting. It is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

501378-54-7

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

2-(hexylamino)pyridine-4-carbonitrile

InChI

InChI=1S/C12H17N3/c1-2-3-4-5-7-14-12-9-11(10-13)6-8-15-12/h6,8-9H,2-5,7H2,1H3,(H,14,15)

InChI Key

WWYQFOJDJSQSHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC=CC(=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Hexylamino)isonicotinonitrile and related compounds:

Compound Name Substituent Key Features Potential Applications References
This compound Hexylamino (-NH-C₆H₁₃) High lipophilicity; amine group enables salt formation for improved solubility. Likely intermediate in drug synthesis. Pharmaceuticals, agrochemicals
2-Methoxyisonicotinonitrile Methoxy (-OCH₃) Electron-donating substituent; moderate solubility in polar solvents. Organic synthesis, ligand design
2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile Tetrahydropyran-methoxy Cyclic ether enhances hydrogen bonding; balanced lipophilicity. Medicinal chemistry, catalysis
2-((4-Methoxybenzyl)amino)isonicotinonitrile 4-Methoxybenzylamino Aromatic amine with methoxy group; potential for π-π interactions. Kinase inhibitors, receptor ligands
2-Hydroxyisonicotinic acid Hydroxy (-OH), carboxylic acid (-COOH) Ionizable groups improve water solubility; nitrile replaced by carboxylic acid. Metal chelation, coordination chemistry

Structural and Electronic Effects

  • Hexylamino vs. Methoxy: The hexylamino group introduces significant hydrophobicity, whereas methoxy groups (e.g., in 2-Methoxyisonicotinonitrile) are smaller and moderately polar. This impacts solubility: hexylamino derivatives may require organic solvents, while methoxy analogs dissolve better in aqueous-organic mixtures .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Hexylamino)isonicotinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Substitution reactions on isonicotinonitrile derivatives are common. For example, introducing alkylamino groups (e.g., hexylamino) typically involves nucleophilic aromatic substitution under reflux with polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ . Adjusting stoichiometry (e.g., hexylamine excess) and temperature (80–120°C) can optimize yields. Comparative studies with shorter-chain analogs (e.g., dipropylamino derivatives) suggest longer alkyl chains may require prolonged reaction times .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring (e.g., hexylamino proton signals at δ 2.8–3.5 ppm). FT-IR identifies nitrile stretching (~2220 cm⁻¹) and secondary amine bands (~3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₈N₄: calc. 218.1534) .

Q. How does the hexylamino substituent affect the compound’s solubility and purification?

  • Methodological Answer : The hydrophobic hexyl chain reduces aqueous solubility. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is recommended. Solubility in organic solvents (e.g., chloroform, DCM) facilitates NMR analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and shorter-chain analogs?

  • Methodological Answer : Perform kinetic studies to compare reaction rates (e.g., SNAr with electrophiles). Use DFT calculations to model steric/electronic effects of the hexyl group. Cross-validate with HPLC-MS to track intermediate formation . For example, bulkier substituents may slow down substitution but improve regioselectivity .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Methodological Answer : Store under inert atmosphere (argon) at −20°C to prevent oxidation/hydrolysis. Monitor degradation via stability-indicating HPLC (C18 column, acetonitrile/water mobile phase). Add stabilizers (e.g., BHT) if free-radical pathways are suspected .

Q. How can researchers assess the biological activity of this compound in cell-based assays?

  • Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT) with HEK-293 or HeLa cells. Solubilize in DMSO (≤0.1% v/v) to avoid solvent toxicity. Compare IC₅₀ values with analogs (e.g., isopropyl or hydroxy derivatives) to establish structure-activity relationships (SAR) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the hexylamino group’s flexibility as a variable. Validate with MD simulations (GROMACS) to assess binding stability. Correlate with experimental IC₅₀ data .

Q. How does the hexylamino group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)₂, XPhos) for Suzuki-Miyaura couplings. The hexyl chain may sterically hinder ortho positions, favoring para-functionalization. Analyze regioselectivity via NOESY NMR or X-ray crystallography .

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